
3-(Propan-2-yloxy)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Propan-2-yloxy)cyclobutan-1-one” is a cyclic organic compound that belongs to the class of ketones . It has a CAS Number of 1518213-91-6 . The compound has a molecular weight of 128.17 and is typically in liquid form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H12O2 . The InChI code is 1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 128.17 .
Applications De Recherche Scientifique
Gold-Catalyzed Cycloadditions
3-(Propan-2-yloxy)cyclobutan-1-one is an efficient partner in gold-catalyzed [2+2] cycloadditions to alkenes, yielding highly substituted cyclobutane derivatives with complete regio- and stereocontrol (Faustino et al., 2012).
Photoreduction Studies
This compound is involved in the photoreduction of cycloalkanecarbaldehydes, where solvent methine hydrogen abstraction and subsequent radical reactions lead to various photoproducts (Funke & Cerfontain, 1976).
Antimicrobial Activity
Schiff base ligands containing cyclobutane, like this compound, and their metal complexes exhibit antimicrobial activities against various microorganisms (Cukurovalı et al., 2002).
Synthesis of Cyclobutane Derivatives
The compound can be used in tandem carbolithiation/cyclization of oxazolines, leading to the formation of substituted cyclobutanones (Robinson et al., 1997).
Catalysis in Synthesis
Ytterbium triflate catalyzes the synthesis of alkoxy-substituted donor-acceptor cyclobutanes, which are then used in dipolar cycloadditions (Moustafa & Pagenkopf, 2010).
Crystallographic Analysis
Crystallographic studies of compounds containing cyclobutane, such as this compound, offer insights into their molecular structures, contributing to understanding their chemical properties and interactions (Dinçer et al., 2005).
Synthesis of Beta-Amino Acids
Photocycloaddition reactions involving compounds like this compound are used for the synthesis of trifunctionalized cyclobutanes, which are intermediates in producing beta-amino acids (Hernvann et al., 2014).
Thioacetalization Reactions
This compound serves in thioacetalization reactions, showing effectiveness as a propandithiol equivalent in the synthesis of 1,3-dithiane derivatives (Hui, 2009).
Antimicrobial and Antiradical Activity
The compound demonstrates antimicrobial and antiradical activities, making it a candidate for biomedical applications (Čižmáriková et al., 2020).
GLP-1 Receptor Agonists
Cyclobutane derivatives, including this compound, are explored as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, relevant in medicinal chemistry (Liu et al., 2012).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H226, H315, H319, H335 . The precautionary statements associated with the compound are P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
3-propan-2-yloxycyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDZMHHURZNWQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
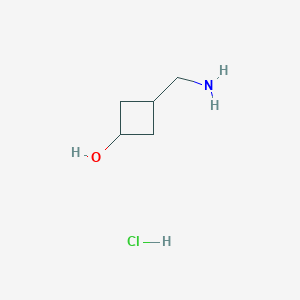
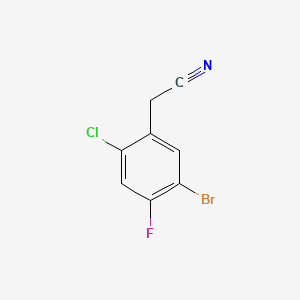

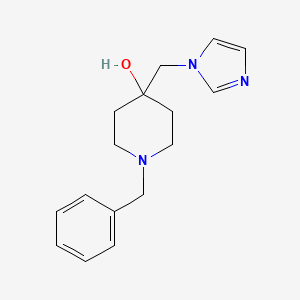
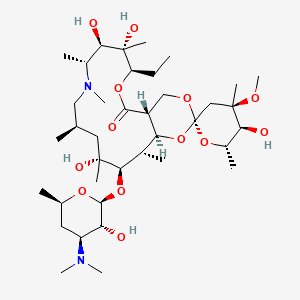
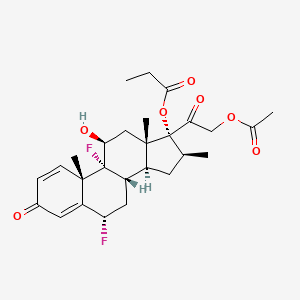

![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)
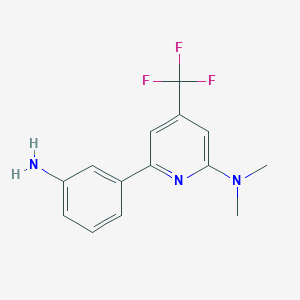
![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
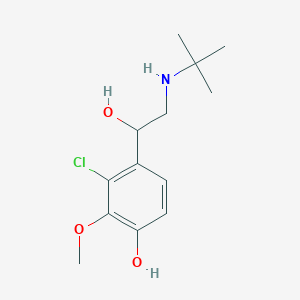
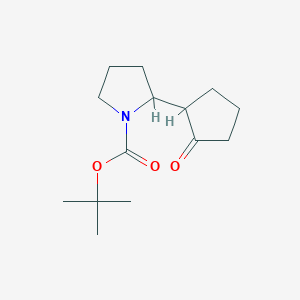
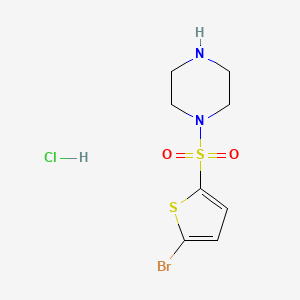
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
